molecular formula C9H9FN2O4 B6635006 N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide

N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide

Cat. No. B6635006
M. Wt: 228.18 g/mol
InChI Key: WHVJJLRLYWJDQZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide, also known as FNPA, is a chemical compound that has been widely used in scientific research. FNPA is a derivative of acetanilide and is commonly used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide is not fully understood. However, it has been suggested that this compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction may lead to the formation of covalent adducts, which may alter the function of the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide in lab experiments is its versatility. It can be easily synthesized and used as a reagent in the synthesis of various organic compounds. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it useful for a variety of research applications.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling this compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several potential future directions for research involving N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the interaction of this compound with specific target molecules and identifying the covalent adducts that are formed.
Another area of research could focus on developing new derivatives of this compound with improved properties. For example, researchers could explore the synthesis of this compound derivatives with increased potency or selectivity for specific target molecules.
Finally, research could focus on exploring the potential therapeutic applications of this compound. For example, this compound derivatives could be developed as novel anticancer agents or as drugs for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in the synthesis of various organic compounds. While there are limitations to its use, there are also many potential future directions for research involving this compound.

Synthesis Methods

N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-5-nitroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel antitumor agents, pharmaceuticals, and agrochemicals. This compound has also been used in the synthesis of fluorescent probes for imaging biological systems.

properties

IUPAC Name

N-(3-fluoro-5-nitrophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-16-5-9(13)11-7-2-6(10)3-8(4-7)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVJJLRLYWJDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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